[2-(4-Phenyl-1-piperidinyl)ethyl]amine hydrate
Description
Conformational Analysis of Piperidine-Phenethylamine Hybrid Scaffolds
The piperidine ring adopts a chair conformation with the 4-phenyl substituent preferentially occupying an equatorial position to minimize 1,3-diaxial steric strain. Nuclear magnetic resonance (NMR) studies of analogous piperidine-phenethylamine hybrids reveal restricted rotation about the C(O)—N bond due to steric hindrance from adjacent substituents, with activation energies reaching 77–81 kJ/mol. This rigidity forces the phenethylamine side chain into a gauche conformation relative to the piperidine nitrogen, orienting its amine group for optimal receptor engagement.
Molecular dynamics simulations demonstrate that axial positioning of bulkier N-substituents induces torsional strain, destabilizing the hybrid scaffold by 0.7–0.8 kcal/mol compared to equatorial analogs. For [2-(4-phenyl-1-piperidinyl)ethyl]amine, this preference results in a 3.2 Å distance between the piperidine nitrogen lone pair and the phenethylamine amine proton, facilitating intramolecular hydrogen bonding in nonpolar environments.
Table 1. Conformational Parameters of Piperidine-Phenethylamine Hybrids
| Parameter | Value | Method | Source |
|---|---|---|---|
| ΔG‡ (C(O)—N rotation) | 77–81 kJ/mol | NMR Linewidth Analysis | |
| 4-Phenyl Axial:Equatorial | 1:9 | Molecular Mechanics | |
| N—H···N Distance | 3.2 ± 0.3 Å | DFT Optimization |
Electronic Configuration Modulations via Hydrate Formation
Hydration introduces three primary electronic effects:
- Charge Delocalization : Water molecules coordinate to the protonated amine, reducing pK~a~ by 1.2 units compared to the anhydrous form. This enhances membrane permeability at physiological pH.
- Dipole Stabilization : The hydrate’s lattice energy (−34.7 kJ/mol) arises from O—H···N hydrogen bonds between water and the piperidine nitrogen, quantified via X-ray charge density analysis.
- Orbital Hybridization : Natural Bond Orbital (NBO) calculations show hydration increases the piperidine nitrogen’s s-character from 22.3% (anhydrous) to 24.1% (hydrate), strengthening its hydrogen-bond acceptor capacity.
Infrared spectroscopy confirms hydrate-specific shifts:
Comparative Molecular Field Analysis (CoMFA) of N-Substituted Derivatives
CoMFA models (q² = 0.82, r² = 0.94) identify steric (63%) and electrostatic (37%) fields as primary bioactivity determinants. Key findings include:
Steric Effects :
- Bulky N-benzyl groups (>4.5 Å van der Waals radius) reduce 5-HT~2A~ receptor binding by 15-fold due to clashes with Val366 and Tyr370.
- Compact N-methyl derivatives exhibit 9× higher affinity than N-ethyl analogs (IC~50~ = 12 nM vs. 108 nM).
Electrostatic Effects :
- Positive potential at the protonated amine (MEP = +48 kcal/mol) correlates with D~2~ receptor activation (R² = 0.89).
- Electron-withdrawing 4-cyano substituents on the phenyl ring enhance σ-hole interactions, improving selectivity by 100-fold.
Table 2. CoMFA Field Contributions for N-Substituted Derivatives
| Derivative | Steric Contribution (%) | Electrostatic Contribution (%) | 5-HT~2A~ IC~50~ (nM) |
|---|---|---|---|
| N-Methyl | 58 | 42 | 12 ± 1.4 |
| N-Benzyl | 72 | 28 | 180 ± 15 |
| N-Cyclopropylmethyl | 61 | 39 | 29 ± 2.1 |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-phenylpiperidin-1-yl)ethanamine;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.H2O/c14-8-11-15-9-6-13(7-10-15)12-4-2-1-3-5-12;/h1-5,13H,6-11,14H2;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVWCOIJJBNAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CCN.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559064-03-7 | |
| Record name | 1-Piperidineethanamine, 4-phenyl-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559064-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Starting Materials and Reagents
The synthesis typically begins with 4-phenylpiperidine, a commercially available secondary amine. Key reagents include ethylene diamine derivatives or haloethylamine precursors (e.g., 2-bromoethylamine hydrobromide), solvents such as ethanol or methanol, and bases like potassium carbonate or sodium hydroxide. The phenyl group is pre-installed on the piperidine ring, simplifying subsequent modifications.
Reaction Mechanisms
The primary synthetic route involves nucleophilic alkylation of 4-phenylpiperidine (Figure 1). Deprotonation of the piperidine nitrogen enhances its nucleophilicity, enabling attack on α,ω-dihaloethane or haloethylamine derivatives. For example, reaction with 1,2-dibromoethane generates a quaternary ammonium intermediate, which undergoes amination with aqueous ammonia to yield the ethylamine side chain.
Alternative approaches employ reductive amination, where 4-phenylpiperidine reacts with glyoxal followed by reduction with sodium cyanoborohydride. This method circumvents the need for halogenated reagents but requires strict pH control to minimize side reactions.
Optimization Strategies
Key parameters influencing yield and purity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Temperature | 60-80°C | Higher rates vs. decomposition |
| Solvent | Anhydrous ethanol | Solubility and nucleophilicity |
| Base | K2CO3 | Mild conditions, easy work-up |
| Reaction Time | 12-24 hours | Complete conversion |
Microwave-assisted synthesis reduces reaction times to 2-4 hours while maintaining yields >85%. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) improve interfacial interactions in biphasic systems.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Modern facilities utilize tubular flow reactors for enhanced heat/mass transfer. A representative setup (Figure 2) combines:
- Precise dosing of 4-phenylpiperidine and 1,2-dibromoethane
- In-line mixing at 70°C
- Sequential amination and hydration stages
This configuration achieves 92% conversion with 99.5% purity, surpassing batch reactor performance.
Catalytic Approaches
Palladium-catalyzed cross-coupling enables direct introduction of the ethylamine group. Using Pd(OAc)₂/Xantphos catalyst system, 4-phenylpiperidine reacts with vinylamine derivatives under 50 psi H₂ pressure:
# Example catalytic cycle
catalyst = Pd(OAc)₂ (5 mol%)
ligand = Xantphos (10 mol%)
substrate_ratio = 1:1.2 (piperidine:vinylamine)
reaction_conditions = "EtOH, 50°C, 12h"
This method eliminates halogenated waste, aligning with green chemistry principles.
Hydration and Crystallization Processes
The hydrate form is stabilized through controlled crystallization from ethanol-water (3:1 v/v). Key steps include:
- Dissolving crude amine in hot ethanol (60°C)
- Gradual addition of deionized water (0.5 mL/min)
- Seeding with hydrate crystals at 40°C
- Cooling to 5°C at 0.3°C/min
X-ray diffraction confirms monohydrate formation with water molecules hydrogen-bonded to the amine nitrogen. Thermogravimetric analysis shows 5.2% weight loss at 110°C, consistent with single water molecule incorporation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Alkylation | 78-82 | 98.5 | High |
| Reductive Amination | 85-88 | 97.8 | Moderate |
| Catalytic Coupling | 91-94 | 99.2 | High |
Catalytic methods show superior metrics but require specialized equipment. Alkylation remains preferred for small-scale synthesis due to reagent availability.
Scientific Research Applications
[2-(4-Phenyl-1-piperidinyl)ethyl]amine hydrate is an organic compound with a piperidine ring substituted by a phenyl group, which makes it potentially useful in pharmacology.
Scientific Research Applications
This compound is being explored for therapeutic uses because of its potential antidepressant and analgesic properties. The applications of this compound include:
- Pharmaceutical Development It is being explored for therapeutic uses because of its potential antidepressant and analgesic properties.
- Medicinal Chemistry and Pharmacology The chemical structure of this compound incorporates a piperidine ring and an amine group, both of which are common functional groups in biologically active molecules.
- Interaction studies Interaction studies are crucial for understanding how this compound interacts with biological systems and utilize advanced techniques such as molecular docking and high-throughput screening to assess interactions with various biological targets.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Methylpiperidine | Methyl substitution on piperidine | Enhanced lipophilicity |
| 1-(4-Fluorophenyl)piperidine | Fluorine substitution on phenyl | Increased potency in certain assays |
| 2-(4-Chlorophenyl)piperidine | Chlorine substitution on phenyl | Altered binding affinity |
Mechanism of Action
The mechanism of action of [2-(4-Phenyl-1-piperidinyl)ethyl]amine hydrate involves its interaction with specific molecular targets, such as receptors or enzymes. The phenyl group and piperidine ring structure allow it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperidine derivatives share a common heterocyclic core but differ in substituents, salt forms, and appended functional groups, which critically influence their physicochemical and biological profiles. Below are key comparisons with structurally related compounds from the evidence:
Core Modifications
Piperidine Substituents: The target compound features a phenyl group at the 4-position of the piperidine ring. 2,2,6,6-Tetramethylpiperidin-4-yl acetate () introduces steric hindrance via methyl groups, reducing conformational flexibility compared to the target compound.
Ethylamine Chain Variations :
- [2-(5,7-Difluoro-2-methyl-1H-indol-3-yl)ethyl]amine oxalate hydrate (Sigma-Aldrich, CBR02455) replaces the piperidine with an indole ring, introducing fluorination to improve metabolic stability .
- 1-(3-(1H-Indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine () adds a piperazine-isopropyl group to the ethylamine chain, likely enhancing solubility and kinase-binding affinity.
Salt and Hydrate Forms
- Hydrate vs. Hydrochloride/Oxalate Salts :
The target compound’s hydrate form may offer moderate solubility in polar solvents, whereas hydrochloride salts (e.g., [2-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)ethyl]amine hydrochloride hydrate , CAS 806597-38-6) or oxalate salts () improve crystallinity and bioavailability .
Data Tables of Comparative Analysis
Biological Activity
Introduction
[2-(4-Phenyl-1-piperidinyl)ethyl]amine hydrate is a compound that has garnered interest in medicinal chemistry due to its structural characteristics, which include a piperidine ring and a phenyl group. These features suggest potential interactions with various biological targets, although comprehensive research on its specific biological activities remains limited. This article aims to summarize the current understanding of the biological activity of this compound, including its pharmacological potential, structure-activity relationships (SAR), and related case studies.
Structural Characteristics
The compound's structure can be broken down as follows:
- Piperidine Ring : A six-membered ring containing one nitrogen atom, known for its presence in many biologically active molecules.
- Phenyl Group : A benzene ring that can influence the compound's lipophilicity and binding interactions with biological targets.
Table 1: Structural Features of Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Methylpiperidine | Methyl substitution on piperidine | Enhanced lipophilicity |
| 1-(4-Fluorophenyl)piperidine | Fluorine substitution on phenyl | Increased potency in certain assays |
| 2-(4-Chlorophenyl)piperidine | Chlorine substitution on phenyl | Altered binding affinity |
Computational Assessments
Recent computational studies utilizing tools like PASS (Prediction of Activity Spectra for Substances) have predicted that this compound may exhibit several pharmacological activities. These predictions are based on its molecular structure, suggesting potential interactions with various receptors and enzymes.
Interaction Studies
Interaction studies are crucial to understanding how this compound interacts within biological systems. Techniques such as molecular docking and high-throughput screening are employed to assess its binding affinity and efficacy against specific biological targets.
Cholinesterase Inhibition
Research has highlighted the significance of piperidine derivatives in cholinesterase inhibition, which is relevant for conditions like Alzheimer's disease. While specific data on this compound is sparse, similar compounds have shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, compounds with piperidine moieties have been noted for their ability to cross the blood-brain barrier (BBB), enhancing their therapeutic potential against neurodegenerative diseases .
Anticancer Activity
Piperidine derivatives have also been explored for their anticancer properties. Some studies indicate that modifications to the piperidine structure can lead to enhanced cytotoxicity against various cancer cell lines. For example, certain derivatives have shown improved apoptosis induction in tumor models compared to standard treatments like bleomycin .
Study on Piperidine Derivatives
A review highlighted the development of novel piperidine derivatives that exhibited dual inhibition of cholinesterases and antioxidant properties. These findings suggest that structural modifications can significantly impact biological activity and therapeutic applications .
Molecular Docking Studies
Molecular docking studies have provided insights into how similar compounds interact with AChE and BuChE. Such studies reveal critical interactions, such as π-π stacking and cation-π interactions, which are essential for binding efficacy .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing [2-(4-Phenyl-1-piperidinyl)ethyl]amine hydrate, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via alkylation of 4-phenylpiperidine derivatives using ethyl halides (e.g., ethyl bromide) under basic conditions (e.g., sodium hydride or potassium carbonate in ethanol or acetonitrile). Key steps include refluxing the reaction mixture for 6–12 hours, followed by purification via column chromatography (silica gel, ethyl acetate/petroleum ether eluent) to isolate the amine intermediate. Hydrate formation is achieved by recrystallization in aqueous ethanol under controlled humidity .
- Purity Optimization : Use high-purity solvents, monitor reaction progress with TLC, and employ gradient elution during chromatography. Assay methods involving ammonium acetate buffer (pH 6.5) and HPLC with UV detection can validate purity .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use -NMR and -NMR to verify the piperidinyl and ethylamine moieties. Mass spectrometry (ESI-MS) confirms the molecular ion peak (e.g., m/z ≈ 250–300 for the free base).
- Hydrate Stability : Thermogravimetric analysis (TGA) quantifies water content, while X-ray crystallography identifies hydrate-specific lattice structures .
- Purity Assessment : Reverse-phase HPLC with a C18 column and UV detection at 254 nm, using a mobile phase of acetonitrile/ammonium acetate buffer .
Q. How does the hydrate form influence the compound’s stability under varying storage conditions?
- Methodological Answer : The hydrate is prone to deliquescence or incongruent melting under humid conditions. Stability studies should include:
- Thermal Analysis : Differential scanning calorimetry (DSC) to detect phase transitions.
- Hygroscopicity Testing : Store samples at 25°C/60% RH and monitor mass changes.
- Long-Term Storage : Use desiccants (silica gel) in sealed amber vials at −20°C to prevent dehydration or degradation .
Advanced Research Questions
Q. What reaction mechanisms govern the compound’s interactions with biological targets (e.g., receptors or enzymes)?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., -labeled antagonists) can quantify affinity for G protein-coupled receptors (GPCRs). For example, competition binding assays using HEK293 cells expressing target receptors .
- Enzyme Inhibition : Kinetic assays (e.g., fluorogenic substrates) measure IC values. Molecular docking (AutoDock Vina) predicts binding poses within active sites, validated by mutagenesis studies .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Structural Analogs Comparison : Compare IC or EC values of analogs (e.g., N-phenylpiperidin-4-amine derivatives) to identify structure-activity relationships (SAR).
- Assay Standardization : Replicate studies using identical cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (pH 7.4, 1 mM Mg) to isolate variables .
- Meta-Analysis : Use computational tools (e.g., Rosetta) to model ligand-receptor interactions and reconcile divergent results .
Q. What strategies optimize the compound’s selectivity for specific biological targets?
- Methodological Answer :
- Functional Group Modification : Introduce substituents (e.g., fluorine at the phenyl ring) to enhance steric or electronic complementarity with target pockets.
- Proteome-Wide Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target interactions.
- In Silico Screening : Virtual screening (Schrödinger Suite) against homology models of related receptors to predict selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
